Dynamin inhibitory peptide

Endocytosis Protein-Protein Interaction Mechanism of Action

Dynamin inhibitory peptide (DIP, QVPSRPNRAP) uniquely disrupts the amphiphysin-SH3/dynamin-PRD protein-protein interaction without inhibiting GTP hydrolysis. Unlike pan-GTPase inhibitors (Dynasore, Dyngo-4a), DIP avoids confounding effects on mitochondrial fission (Drp1) and targets only dynamin's scaffolding function. Essential for isolating clathrin-mediated endocytosis mechanisms in neurobiology and receptor trafficking studies.

Molecular Formula C47H80N18O14
Molecular Weight 1121.3 g/mol
Cat. No. B612454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDynamin inhibitory peptide
Molecular FormulaC47H80N18O14
Molecular Weight1121.3 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)N3CCCC3C(=O)O)NC(=O)C(CCC(=O)N)N
InChIInChI=1S/C47H80N18O14/c1-23(2)35(62-36(69)25(48)14-15-33(49)67)44(77)64-19-7-12-31(64)41(74)61-29(22-66)39(72)59-27(10-5-17-56-47(53)54)43(76)63-18-6-11-30(63)40(73)60-28(21-34(50)68)38(71)58-26(9-4-16-55-46(51)52)37(70)57-24(3)42(75)65-20-8-13-32(65)45(78)79/h23-32,35,66H,4-22,48H2,1-3H3,(H2,49,67)(H2,50,68)(H,57,70)(H,58,71)(H,59,72)(H,60,73)(H,61,74)(H,62,69)(H,78,79)(H4,51,52,55)(H4,53,54,56)/t24-,25-,26-,27-,28-,29-,30-,31-,32-,35-/m0/s1
InChIKeyLHQOQXYEPUSHJL-LNIRUYPRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in DMSO
Storage-20°C

Dynamin Inhibitory Peptide: A Competitively Targeted PPI Disruptor for Precise Endocytosis Control


Dynamin inhibitory peptide (DIP, sequence QVPSRPNRAP, CAS 251634-21-6) is a peptide inhibitor that competitively blocks the protein-protein interaction (PPI) between the proline-rich domain (PRD) of dynamin and the Src homology 3 (SH3) domain of amphiphysin, thereby preventing clathrin-mediated endocytosis [1]. Unlike small molecule dynamin GTPase inhibitors, DIP functions as a competitive decoy for the endogenous binding partner rather than an enzyme active site inhibitor, offering a distinct mechanism for probing dynamin's scaffolding functions [2].

Why a Peptide, Not a Small Molecule: The Functional Selectivity Gap in Dynamin Inhibition


The dynamin inhibitory peptide cannot be simply substituted by widely used small molecule dynamin inhibitors (e.g., Dynasore, Dyngo-4a, MiTMAB). While small molecules typically target the GTPase domain or lipid-binding PH domain of dynamin, resulting in broad inhibition of all dynamin isoforms and often mitochondrial Drp1 [1], the DIP specifically disrupts only the amphiphysin-SH3/PRD interaction [2]. This mechanism-based distinction confers unique functional selectivity: DIP selectively blocks synaptic vesicle endocytosis and receptor internalization pathways that depend on this specific adaptor complex without directly inhibiting GTP hydrolysis, a critical difference when experimental designs require isolating dynamin's scaffolding role from its enzymatic activity [3].

Quantitative Evidence Guide: Differentiating Dynamin Inhibitory Peptide from Small Molecule GTPase Inhibitors


Mechanism of Action: Competitive PPI Disruption vs. GTPase Active Site Inhibition

Dynamin inhibitory peptide (QVPSRPNRAP) competitively blocks the binding of dynamin to amphiphysin, a key adaptor protein, thereby preventing the recruitment and assembly of the endocytic machinery. This mechanism is distinct from small molecule inhibitors like Dynasore, Dyngo-4a, and MiTMAB, which act on the GTPase or PH domains. This difference is critical for studies isolating the scaffolding function of dynamin from its enzymatic GTPase activity. The peptide acts as a competitive decoy for the SH3 domain of amphiphysin, effectively uncoupling dynamin from its adaptor without directly blocking GTP hydrolysis [1].

Endocytosis Protein-Protein Interaction Mechanism of Action

Target Specificity: Isoform-Selective Disruption vs. Pan-Dynamin GTPase Inhibition

The dynamin inhibitory peptide, derived from dynamin-1's proline-rich domain, disrupts interactions that are essential for dynamin-1 function in neurons. In contrast, commonly used small molecule inhibitors like Dynasore and Dyngo-4a exhibit broader activity, inhibiting not only dynamin-1 and dynamin-2 but also the mitochondrial fission protein Drp1 [1]. MiTMAB, while selective for dynamin over other GTPases, still inhibits both dynamin-1 and dynamin-2 by targeting the common PH domain [2]. The peptide's mechanism offers a pathway to more nuanced functional dissection, as it interferes with a subset of dynamin's protein interactions rather than its core enzymatic activity [3].

Selectivity Dynamin Isoforms Drp1

Functional Selectivity: Differential Effects on GABAA Receptor Endocytosis and Synaptic Plasticity

In hippocampal neurons, intracellular application of dynamin inhibitory peptide significantly reduces the constitutive endocytosis of GABAA receptors and increases the amplitude and frequency of miniature inhibitory postsynaptic currents (mIPSCs) [1]. This functional outcome is a direct consequence of blocking the dynamin-amphiphysin interaction, which is specifically required for the internalization of these synaptic receptors. A scrambled control peptide had no significant effect on GABAA receptor-mediated mIPSCs, confirming the sequence specificity of this functional perturbation [2]. This contrasts with the broader, often more toxic, effects of small molecule GTPase inhibitors which block all clathrin-mediated endocytosis pathways indiscriminately.

Neurobiology GABA Receptor Synaptic Plasticity

Cellular Delivery and Experimental Utility: Myristoylated Derivative Enables Acute, Cell-Permeable Inhibition

While the base dynamin inhibitory peptide (QVPSRPNRAP) requires intracellular delivery via microinjection or patch pipette, a myristoylated derivative (Myr-QVPSRPNRAP) is cell-permeable and can be applied acutely to the extracellular medium . This feature offers a significant practical advantage over genetic approaches (e.g., shRNA, dominant-negative mutants) that require prolonged expression times, and over small molecules which often suffer from poor solubility or require DMSO. The myristoylated form allows for rapid, reversible (washout) inhibition of endocytosis in various cell types, providing greater temporal control for functional studies [1].

Cell-Permeable Peptide Acute Inhibition Experimental Control

Optimal Research and Application Scenarios for Dynamin Inhibitory Peptide


Dissecting the Role of Dynamin's Scaffolding Function in Synaptic Vesicle Recycling

In neurobiology research, particularly in studies of synaptic transmission, dynamin inhibitory peptide is the preferred tool for investigating the role of dynamin-1's proline-rich domain (PRD) in synaptic vesicle endocytosis. This peptide specifically disrupts the PRD-SH3 interaction with amphiphysin, a critical step for vesicle scission at the synapse, without directly inhibiting the GTPase activity of dynamin. This allows for the isolation of dynamin's function as a molecular scaffold from its enzymatic role [1]. By using DIP instead of a pan-GTPase inhibitor like Dynasore, researchers can avoid confounding effects on mitochondrial fission (via Drp1) and other dynamin-2-dependent trafficking pathways, achieving a more precise perturbation of the synaptic vesicle cycle [2].

Selective Manipulation of GABAA and NMDA Receptor Trafficking in Neuronal Cultures

For studies focused on inhibitory or excitatory neurotransmission, dynamin inhibitory peptide provides a targeted approach to modulate synaptic receptor surface expression. As demonstrated in hippocampal neurons, the peptide reduces the constitutive endocytosis of GABAA receptors and primes NMDA receptor internalization, leading to measurable changes in synaptic currents [1]. This specific effect on receptor trafficking is linked to the disruption of the dynamin-amphiphysin interaction, which is particularly important for these receptor subtypes. Using DIP over a general endocytosis blocker (e.g., MiTMAB) ensures that observed changes in synaptic strength are due to the specific modulation of these receptors' endocytic machinery, rather than a global shutdown of membrane traffic [2].

Acute and Reversible Inhibition of Endocytosis Using the Cell-Permeable Myristoylated Form

The myristoylated derivative of dynamin inhibitory peptide (Myr-QVPSRPNRAP) is ideally suited for experimental protocols requiring acute, reversible, and non-invasive inhibition of endocytosis in cell culture. Unlike genetic knockdown or dominant-negative constructs, which require hours to days for expression, Myr-DIP can be added directly to the culture medium to rapidly block dynamin-amphiphysin interactions. This enables precise temporal control, allowing researchers to study the immediate and short-term effects of inhibiting endocytosis on processes like growth cone dynamics, cell migration, or signal transduction, with the ability to wash out the peptide to assess recovery [1]. This approach offers a significant practical advantage over using DMSO-solubilized small molecule inhibitors, which may have solvent-related cytotoxicity or off-target effects.

Providing a Mechanistic Control for Genetic Studies of Dynamin Function

In studies utilizing dynamin knockout or knockdown models (e.g., shRNA, CRISPR), the dynamin inhibitory peptide serves as an invaluable acute pharmacological control. While genetic models provide long-term, complete loss-of-function, they can be confounded by compensatory mechanisms or developmental effects. Acute application of the cell-permeable DIP offers a complementary approach to confirm that a specific phenotype is due to the loss of dynamin's PRD-mediated interactions, rather than an indirect consequence of chronic protein depletion [1]. Using DIP in conjunction with genetic models strengthens the causative link between dynamin-dependent endocytosis and the observed cellular or physiological phenotype [2].

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